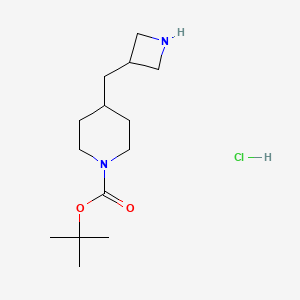

Tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate hydrochloride

Description

Tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound featuring a piperidine core modified with an azetidin-3-ylmethyl substituent. The tert-butyl carbamate group serves as a protective moiety for the piperidine nitrogen, while the hydrochloride salt enhances solubility and stability.

Properties

Molecular Formula |

C14H27ClN2O2 |

|---|---|

Molecular Weight |

290.83 g/mol |

IUPAC Name |

tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-6-4-11(5-7-16)8-12-9-15-10-12;/h11-12,15H,4-10H2,1-3H3;1H |

InChI Key |

PWUGKFZGYXUMOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2CNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate starting materials.

Introduction of the Azetidine Group: The azetidine group is introduced via nucleophilic substitution reactions.

Formation of the tert-Butyl Ester: The tert-butyl ester is formed through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions.

Industrial Production Methods

In industrial settings, the production of tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate enzyme activity, receptor binding, and other biochemical processes .

Medicine

In medicine, tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride is explored for its potential therapeutic applications. It is investigated as a candidate for the treatment of various diseases, including neurological disorders and cancer .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate hydrochloride can be contextualized by comparing it to related tert-butyl-protected piperidine derivatives. Below is a detailed analysis:

Structural and Functional Differences

Q & A

Synthetic Pathways and Optimization

Q: What synthetic methodologies are effective for preparing tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate hydrochloride, and how can reaction efficiency be optimized? A: Synthesis typically involves multi-step reactions, including:

- Aminomethylation: Reacting tert-butyl piperidine-1-carboxylate derivatives with azetidine-containing reagents under mild conditions (e.g., DMF at room temperature) to introduce the azetidinylmethyl group .

- Boc Protection/Deprotection: Using tert-butyloxycarbonyl (Boc) groups to protect amines during coupling steps, followed by acidic deprotection (e.g., TFA) .

- Hydrochloride Formation: Neutralizing the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (DMF, THF) enhance reaction rates for nucleophilic substitutions .

- Catalysis: Raney nickel or palladium-based catalysts improve hydrogenation efficiency in reductive amination steps .

- Purity Control: Silica gel column chromatography or recrystallization ensures ≥95% purity, critical for downstream applications .

Structural Confirmation and Analytical Challenges

Q: How can researchers resolve discrepancies in spectroscopic data during structural confirmation? A: Key methods include:

- NMR Analysis: Compare experimental H/C NMR shifts with computational predictions (e.g., PubChem data for analogous piperidine-azetidine systems) .

- Mass Spectrometry: Validate molecular weight (exact mass: ~312.15 g/mol) via high-resolution MS to confirm the hydrochloride adduct .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or regiochemistry for crystalline derivatives .

Data Reconciliation Example:

| Property | Observed Data | Reference Data |

|---|---|---|

| Molecular Formula | CHClNO | PubChem CHClNO |

| H NMR (δ, ppm) | 1.42 (s, Boc), 3.2–3.6 (piperidine) | Matches tert-butyl piperidine analogs |

Safety and Handling Protocols

Q: What safety measures are critical when handling this compound in laboratory settings? A: Key protocols include:

- Personal Protective Equipment (PPE):

- Spill Management:

- Storage: Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis of the Boc group .

Purity Assessment and Contaminant Analysis

Q: What analytical techniques are recommended for assessing purity and identifying synthetic byproducts? A:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile gradient. Retention time discrepancies ≥0.5 min indicate impurities .

- TLC: Monitor reaction progress using silica plates (ethyl acetate/hexane = 3:7); R ≈ 0.4 for the target compound .

- Elemental Analysis: Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Common Byproducts:

- Unreacted Starting Material: Detectable via unshielded tert-butyl signals in H NMR .

- Hydrolysis Products: Look for free piperidine (δ 2.8–3.1 ppm) or azetidine fragments in mass spectra .

Advanced Applications in Drug Discovery

Q: How does the azetidin-3-ylmethyl group influence this compound’s interaction with biological targets? A:

- Conformational Rigidity: The azetidine ring restricts rotational freedom, enhancing binding affinity to enzymes like kinases or GPCRs .

- Hydrogen Bonding: The secondary amine forms stable interactions with catalytic residues (e.g., in protease active sites) .

- Case Study: Analogous compounds with azetidine moieties show improved metabolic stability in pharmacokinetic assays compared to pyrrolidine derivatives .

Methodological Insight:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (k/k) to quantify target engagement .

- Molecular Dynamics Simulations: Model azetidine-piperidine conformational dynamics to rationalize structure-activity relationships .

Stability Under Experimental Conditions

Q: What factors degrade this compound, and how can stability be monitored? A:

- Degradation Pathways:

- Stability Monitoring:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.